1-Azido-3-methoxy-3-methylbutane is an organic compound with the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol. It is classified as an azide, a functional group characterized by the presence of a nitrogen-nitrogen triple bond. This compound appears as a colorless to pale yellow liquid and is known for its stability under ambient conditions, although it may be sensitive to shock and heat, similar to other azides .
While specific biological activity data for 1-azido-3-methoxy-3-methylbutane is limited, compounds containing azide groups have been explored for their potential in medicinal chemistry. Azides are often used in the development of pharmaceuticals due to their ability to participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within biological systems .
The synthesis of 1-azido-3-methoxy-3-methylbutane typically involves the following steps:
1-Azido-3-methoxy-3-methylbutane has several applications in research and industry:
Interaction studies involving 1-azido-3-methoxy-3-methylbutane focus on its reactivity with biological macromolecules and small molecules. Research indicates that azides can selectively react with alkyne-containing compounds in living systems without interfering with native biochemical processes, making them valuable tools for studying protein interactions and cellular mechanisms .
Several compounds share structural similarities with 1-azido-3-methoxy-3-methylbutane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl Azide | CH₃N₃ | Simplest organic azide; used in prebiotic chemistry |
3-Methoxy-3-methylbutan-1-ol | C₆H₁₄O | Alcohol derivative; lacks the azide functionality |
1-Azido-2-propanol | C₃H₇N₃O | Shorter carbon chain; similar reactivity |
1-Azido-2-butanol | C₄H₉N₃O | Slightly longer chain; retains similar properties |
1-Azido-3-methoxy-3-methylbutane's uniqueness lies in its specific molecular structure that combines both an azide group and a methoxy group on a branched carbon chain, offering distinct reactivity patterns compared to linear or simpler azides. This makes it particularly useful for specialized applications in organic synthesis and chemical biology .
Organic azides, compounds containing the azide functional group (-N₃), were first synthesized in the 19th century. Peter Griess prepared phenyl azide in 1864 by reacting phenyldiazonium salts with ammonia, marking the birth of azide chemistry. The subsequent discovery of the Curtius rearrangement in 1894, which converts acyl azides to isocyanates, expanded their synthetic utility. These early advancements laid the groundwork for modern applications in click chemistry, bioconjugation, and materials science.
1-Azido-3-methoxy-3-methylbutane belongs to the alkyl azide class, characterized by a terminal azide group attached to a carbon chain. Its IUPAC name reflects its structure: a butane backbone with a methoxy (-OCH₃) and methyl (-CH₃) group at the third carbon and an azide (-N₃) at the first carbon. The molecular formula is C₆H₁₃N₃O, with a molecular weight of 143.19 g/mol.
Structural Feature | Description |
---|---|
Azide group | Terminal -N₃ at C1 |
Substituents | Methoxy (-OCH₃) and methyl (-CH₃) at C3 |
Carbon chain | Four-carbon butane backbone |
Organic azides have emerged as pivotal reagents in modern organic synthesis, particularly in bioorthogonal chemistry. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless et al. revolutionized their utility, enabling efficient and selective reactions for constructing triazoles. 1-Azido-3-methoxy-3-methylbutane, with its electron-rich methoxy group, represents a specialized variant that may enhance regioselectivity or stability in such reactions.
This compound distinguishes itself through its tertiary carbon structure (C3 bearing both methoxy and methyl groups), which may influence steric and electronic effects. Its synthesis and reactivity align with broader trends in azide chemistry, including:
1-Azido-3-methoxy-3-methylbutane exhibits a distinctive molecular architecture characterized by the presence of both an azido functional group and a methoxy-substituted tertiary carbon center [1]. The compound features a linear butane backbone with branching at the third carbon position, where both a methyl group and a methoxy group are attached, creating a quaternary carbon center [1] [2]. The azido group (-N₃) is positioned at the terminal carbon of the butane chain, contributing to the molecule's unique reactivity profile [1].
The azido moiety displays the characteristic linear N-N-N arrangement with significant π-electron delocalization across the three nitrogen atoms [3] [4]. This linear geometry is maintained through resonance structures that contribute to the group's energetic nature and chemical versatility [3]. The molecular framework exhibits considerable conformational flexibility due to the presence of four rotatable bonds, allowing for multiple stable conformations in solution [1] [2].
The methoxy group at the tertiary carbon position introduces additional steric and electronic effects that influence the overall molecular geometry and properties [1]. The combination of the electron-withdrawing azido group and the electron-donating methoxy group creates an interesting electronic distribution pattern throughout the molecule [1] [2].
The molecular formula C₆H₁₃N₃O accurately represents the atomic composition of 1-azido-3-methoxy-3-methylbutane [1] [2]. The compound contains six carbon atoms arranged in a branched alkyl chain configuration, with thirteen hydrogen atoms distributed across the carbon framework [1]. The three nitrogen atoms are exclusively associated with the azido functional group, while the single oxygen atom is incorporated within the methoxy substituent [1] [2].
The molecular weight of 143.19 grams per mole has been computationally determined and verified through multiple database sources [1] [2]. The exact mass, calculated with high precision, is 143.105862047 daltons, providing essential data for mass spectrometric identification and analysis [1]. This molecular weight places the compound within the range of small organic molecules suitable for various analytical techniques and synthetic applications [1] [2].
The elemental composition reflects the balanced incorporation of heteroatoms, with nitrogen representing approximately 29.4% of the total molecular weight and oxygen contributing about 11.2% [1]. The significant heteroatom content influences the compound's physical properties, including its polarity and intermolecular interactions [1] [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-azido-3-methoxy-3-methylbutane, which precisely describes the structural features and substitution pattern [1] [2]. This nomenclature follows the standard conventions for organic compounds, with the butane backbone serving as the parent chain and the azido and methoxy groups identified as substituents [1].
The compound is registered under Chemical Abstracts Service number 1691744-67-8, providing a unique identifier for database searches and regulatory purposes [1] [2]. Alternative naming conventions may include descriptive names that emphasize specific structural features, such as "3-methoxy-3-methylbutyl azide" or "tert-methoxy-tert-methylbutyl azide" [1] [2].
The azido group nomenclature follows established conventions where the -N₃ functionality is designated as "azido" when functioning as a substituent [1]. The methoxy group designation indicates the presence of a -OCH₃ unit attached to the tertiary carbon center [1] [2]. The systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community [1] [2].
1-Azido-3-methoxy-3-methylbutane is predicted to exist as a colorless liquid at standard temperature and pressure conditions [5]. This physical state is consistent with similar organic azides of comparable molecular weight and structural complexity [5]. The liquid state at ambient conditions facilitates handling and manipulation for synthetic and analytical purposes [5].
The compound's appearance is expected to be similar to other aliphatic organic azides, typically presenting as a clear, colorless liquid with moderate volatility [5]. The absence of chromophoric groups in the molecular structure contributes to its transparent appearance in the visible light spectrum [5]. The liquid nature at room temperature is attributed to the molecular weight and the balance between intermolecular forces and thermal energy [5].
The density and other physical parameters have not been experimentally determined, but computational estimates suggest properties consistent with similar branched alkyl azides [1] [2]. The compound's physical state may be influenced by the presence of the methoxy group, which can participate in weak intermolecular interactions [5].
The thermal stability of 1-azido-3-methoxy-3-methylbutane is expected to be characteristic of organic azides, which are generally known for their thermal sensitivity [3] [6]. Azido compounds typically undergo thermal decomposition with the liberation of nitrogen gas, a process that can be energetically favorable due to the high stability of the N₂ molecule [3] [6].
Thermal decomposition studies on related azido compounds indicate that the decomposition temperature is influenced by the nature of the carbon framework and the presence of additional functional groups [6]. The tertiary carbon center with methoxy substitution may provide some stabilization compared to primary azides, potentially raising the decomposition onset temperature [6].
The energetic nature of the azido group contributes to the compound's potential instability under thermal stress [3] [6]. Differential scanning calorimetry studies on similar compounds have shown decomposition temperatures in the range of 150-200°C, with the exact value depending on the specific molecular structure and substitution pattern [6]. The presence of the methoxy group may influence these thermal parameters through electronic and steric effects [6].
The solubility characteristics of 1-azido-3-methoxy-3-methylbutane are determined by the balance between hydrophobic alkyl components and polar functional groups [1] [5]. The compound contains both lipophilic (alkyl chain) and polar (azido and methoxy groups) structural elements, resulting in moderate polarity overall [1] [5].
The calculated partition coefficient (XLogP3-AA) value of 2.0 indicates moderate lipophilicity, suggesting good solubility in organic solvents of intermediate polarity [1]. This value places the compound in a range where it should be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate [1].
Water solubility is expected to be limited due to the predominant hydrophobic character of the branched alkyl framework [1] [5]. The presence of the methoxy group may provide some degree of water compatibility through hydrogen bonding interactions, but the overall hydrophobic nature of the molecule limits aqueous solubility [1] [5]. The azido group, while polar, does not significantly enhance water solubility due to its inability to form strong hydrogen bonds with water molecules [1].
The infrared spectrum of 1-azido-3-methoxy-3-methylbutane is dominated by the characteristic absorption bands of the azido functional group [7] [8] [9]. The most prominent feature is the intense antisymmetric stretching vibration of the azido group, which appears in the region of 2100-2150 cm⁻¹ [7] [8] [9]. This absorption is typically very strong and serves as a diagnostic marker for the presence of azido functionality [8] [9].
The antisymmetric stretching mode of the N₃ group exhibits high intensity due to the significant change in dipole moment during the vibrational motion [7] [9]. Studies on related azido compounds have shown that this band can sometimes exhibit splitting or complex line shapes due to Fermi resonance interactions with overtones or combination bands [8] [9]. The exact frequency within the 2100-2150 cm⁻¹ range depends on the electronic environment provided by the attached alkyl framework [7] [8].
The symmetric stretching vibration of the azido group appears at lower frequency, typically in the range of 1250-1350 cm⁻¹, but with significantly reduced intensity compared to the antisymmetric mode [10]. Additional characteristic absorptions include C-H stretching vibrations from the alkyl framework (2800-3000 cm⁻¹) and C-O stretching from the methoxy group (1000-1200 cm⁻¹) [10]. The methoxy group also contributes characteristic C-H bending and stretching modes in their respective spectral regions [10].
The nuclear magnetic resonance spectrum of 1-azido-3-methoxy-3-methylbutane exhibits characteristic features arising from both the alkyl framework and the azido substitution [11] [12] [13]. The azido group significantly influences the chemical shifts of nearby carbon and hydrogen atoms through its electron-withdrawing effect [12] [13].
Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the different hydrogen environments within the molecule [11] [12]. The methylene protons adjacent to the azido group (CH₂-N₃) appear downfield compared to typical alkyl protons due to the deshielding effect of the azido group [12] [13]. The chemical shift of these protons is typically observed in the range of 3.5-4.0 parts per million [12] [13].
The methoxy protons appear as a singlet in the region of 3.3-3.8 parts per million, characteristic of -OCH₃ groups [11] [12]. The geminal methyl groups attached to the tertiary carbon center exhibit similar chemical shifts, typically appearing as singlets in the aliphatic region around 1.2-1.4 parts per million [11] [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the azido-substituted carbon appearing significantly downfield due to the electron-withdrawing nature of the N₃ group [12] [13] [14].
Mass spectrometric analysis of 1-azido-3-methoxy-3-methylbutane reveals characteristic fragmentation patterns typical of organic azides [15]. The molecular ion peak appears at m/z 143, corresponding to the molecular weight of the compound, though this peak may exhibit reduced intensity due to the inherent instability of azido compounds under electron impact conditions [15].
The most characteristic fragmentation involves the loss of molecular nitrogen (N₂) from the azido group, resulting in a prominent fragment at m/z 115 [M-28]⁺ [15]. This fragmentation pattern is ubiquitous among organic azides and represents one of the most reliable diagnostic features for azido compound identification [15]. The resulting fragment corresponds to the formation of a nitrene intermediate or subsequent rearrangement products [15].
Additional fragmentation pathways include the loss of the methoxy group (-OCH₃, 31 mass units) and various alkyl fragmentations characteristic of branched hydrocarbons [15]. The base peak in the mass spectrum is likely to be one of these fragment ions rather than the molecular ion, reflecting the tendency of azido compounds to undergo ready fragmentation [15]. Secondary fragmentations may include McLafferty rearrangements and alpha-cleavage processes typical of substituted alkyl systems [15].
The electronic structure of 1-azido-3-methoxy-3-methylbutane is characterized by the unique electronic properties of the azido functional group and its interaction with the alkyl framework [16] [17]. The azido group exhibits a highly delocalized π-electron system across the three nitrogen atoms, with significant contributions from multiple resonance structures [16] [17].
Theoretical calculations indicate that the azido group possesses a linear geometry with N-N-N bond angles of approximately 180 degrees [16] [17]. The electron density distribution shows significant polarization within the azido group, with the terminal nitrogen atoms carrying partial negative charges and the central nitrogen bearing a partial positive charge [16] [17]. This charge distribution is responsible for the group's reactivity and its ability to participate in various chemical transformations [16] [17].
The methoxy group contributes electron density to the molecular framework through its oxygen atom, creating a localized region of increased electron density [16]. The overall molecular dipole moment is influenced by both the azido and methoxy groups, with their combined effects determining the compound's polarity and intermolecular interaction capabilities [16] [17]. Quantum mechanical calculations suggest that the highest occupied molecular orbital is primarily localized on the azido group, while the lowest unoccupied molecular orbital involves azido π* character [16] [17].
Molecular orbital analysis of 1-azido-3-methoxy-3-methylbutane reveals the dominant role of the azido group in determining the compound's electronic properties [18] [19] [14]. The highest occupied molecular orbitals are primarily composed of azido π-orbitals with significant electron density distributed across all three nitrogen atoms [18] [19] [14].
The azido group's molecular orbitals exhibit the characteristic pattern observed in linear triatomic systems, with both bonding and antibonding combinations of atomic orbitals [18] [19]. The π-system of the azido group shows extensive delocalization, contributing to its stability and reactivity patterns [18] [19] [14]. The orbital analysis indicates that the azido σ-bonds possess significant 2p character, which is responsible for the unique chemical shift patterns observed in nuclear magnetic resonance spectroscopy [19] [14].
The lowest unoccupied molecular orbitals are predominantly azido π* in character, making the azido group the primary site for electrophilic attack [18] [19]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is characteristic of organic azides and influences the compound's photochemical and thermal stability [18] [19] [14]. The molecular orbital analysis also reveals minimal interaction between the azido group orbitals and the alkyl framework, indicating that the electronic properties are largely localized on the functional groups [19] [14].
1-Azido-3-methoxy-3-methylbutane exhibits conformational flexibility due to the presence of multiple rotatable bonds within its molecular structure [20]. The compound possesses four rotatable bonds, allowing for numerous conformational states that interconvert readily at room temperature [1] [20].
The primary conformational variability arises from rotation around the C-C bonds connecting the azido-substituted carbon to the tertiary carbon center [20]. Different conformations result from various staggered and eclipsed arrangements of the substituents around these bonds [20]. The methoxy and methyl groups at the tertiary center can adopt different orientations relative to the azido-containing chain, leading to conformational diversity [20].
Computational analysis suggests that anti-conformations, where bulky groups are positioned to minimize steric interactions, are generally favored energetically [20]. The conformational preferences are influenced by both steric effects and weak intramolecular interactions between the functional groups [20]. The flexibility of the molecular framework allows the compound to adopt conformations that optimize intermolecular interactions in different chemical environments, contributing to its solubility and reactivity characteristics [20].
The lack of structural isomerism in the traditional sense (such as geometric isomers) is due to the linear nature of the azido group and the absence of double bonds or ring systems that could give rise to stereoisomers [1] [2]. However, the conformational diversity provides multiple accessible molecular geometries that can influence the compound's chemical behavior and physical properties [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃N₃O | [1] |
Molecular Weight | 143.19 g/mol | [1] |
Exact Mass | 143.105862047 Da | [1] |
CAS Number | 1691744-67-8 | [1] [2] |
XLogP3-AA | 2.0 | [1] |
Hydrogen Bond Donors | 0 | [1] |
Hydrogen Bond Acceptors | 3 | [1] |
Rotatable Bonds | 4 | [1] |
Spectroscopic Method | Characteristic Value | Notes |
---|---|---|
IR - Azido Antisymmetric Stretch | 2100-2150 cm⁻¹ | Strong absorption [8] [9] |
IR - Azido Symmetric Stretch | 1250-1350 cm⁻¹ | Weaker intensity [10] |
MS - Molecular Ion | m/z 143 | May be weak [15] |
MS - Base Peak | m/z 115 [M-N₂]⁺ | Loss of nitrogen [15] |
¹H NMR - CH₂N₃ | 3.5-4.0 ppm | Deshielded protons [12] [13] |
¹H NMR - OCH₃ | 3.3-3.8 ppm | Methoxy protons [11] [12] |